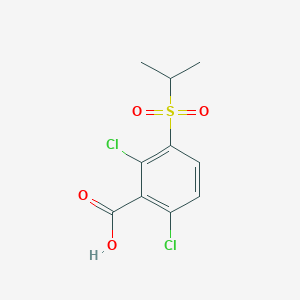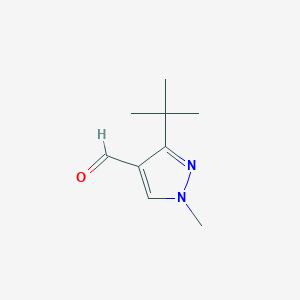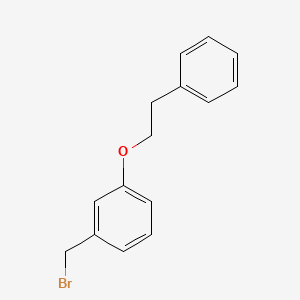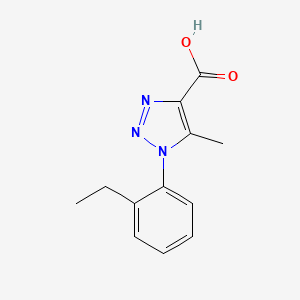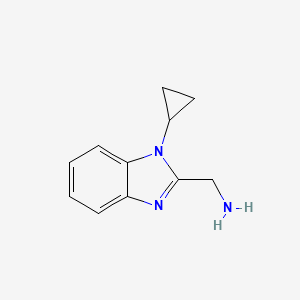
3-(Trifluoromethylsulfonyl)benzyl bromide
Vue d'ensemble
Description
3-(Trifluoromethylsulfonyl)benzyl bromide is a chemical compound with the CAS Number: 866208-07-3 . Its IUPAC name is 1-(bromomethyl)-3-[(trifluoromethyl)sulfonyl]benzene . It is a solid-powder at ambient temperature .
Molecular Structure Analysis
The molecular weight of this compound is 303.1 . Its InChI code is 1S/C8H6BrF3O2S/c9-5-6-2-1-3-7(4-6)15(13,14)8(10,11)12/h1-4H,5H2 .Physical And Chemical Properties Analysis
This compound is a solid-powder at ambient temperature . It has a molecular weight of 303.1 .Applications De Recherche Scientifique
Nucleophilic Trifluoromethylthiolation
3-(Trifluoromethylsulfonyl)benzyl bromide is used in nucleophilic trifluoromethylthiolation, yielding benzyl trifluoromethyl sulfides. This process tolerates a variety of functional groups, such as cyano, nitro, ester, alkoxy, halide, and heterocyclic groups, in good to excellent yields (Kong et al., 2013).
Synthesis of Substituted o-Quinodimethanes
The compound is integral in synthesizing substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones, which are precursors for o-quinodimethanes and their cycloaddition products. These sulfones are synthesized via a sequence of reactions involving 2-methylbenzyl alcohol and eventually yield various substituted o-quinodimethanes (Lenihan & Shechter, 1999).
Inhibition and Anticholinergic Activities of Bromophenol Derivatives
Benzyl bromides, including this compound, are synthesized and tested for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These studies are crucial for understanding the potential biomedical applications of these compounds (Bayrak et al., 2019).
Trifluoromethylation in Drug Discovery
This compound is used in copper-mediated chemoselective trifluoromethylation, crucial for creating structurally diverse medicinal candidates. This process enhances the potential for drug discovery by facilitating the creation of new molecular structures (Kawai et al., 2011).
Electro-oxidation Studies
Research involving this compound includes studies on the electro-oxidation of bromide in ionic liquids and acetonitrile. These studies are fundamental to understanding the electrochemical properties of bromide compounds (Allen et al., 2005).
Creation of Ionic Liquids
It is used in the creation of new ionic liquids for nucleophilic trifluoromethylation reactions, significantly impacting the field of green chemistry and sustainable reaction media (Kim & Shreeve, 2004).
Formation of Triflimide Salts
The compound assists in forming various triflimide salts, which are valuable as electrolytes in batteries and fuel cells, ionic liquids, and Lewis acids (Àrvai et al., 2009).
Catalysis in Benzyl-Etherification
It is also involved in catalysis for benzyl-etherification, where rare earth metal trifluoromethanesulfonates are efficient catalysts, expanding the chemical toolkit for creating ethers and thioethers (Kawada et al., 2002).
Safety and Hazards
The safety information for 3-(Trifluoromethylsulfonyl)benzyl bromide indicates that it is dangerous . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection, respectively .
Mécanisme D'action
Target of Action
The primary target of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene is carbon-centered radical intermediates . The compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key step in various biochemical pathways . The addition of the trifluoromethyl group can significantly alter the properties of the intermediate, leading to downstream effects in the pathway .
Pharmacokinetics
The compound’s melting point is 64-65 °c, and its predicted boiling point is 2920±400 °C . Its predicted density is 1.764±0.06 g/cm3 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The trifluoromethylation of carbon-centered radical intermediates by 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene can lead to significant changes in the molecular and cellular properties of the intermediates . These changes can have various effects, depending on the specific intermediate and the biochemical pathway in which it is involved .
Action Environment
The action of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, given its specific melting and boiling points . Other factors, such as the presence of other chemicals or specific conditions within a biological system, may also influence the compound’s action.
Propriétés
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c9-5-6-2-1-3-7(4-6)15(13,14)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJNPDLDAEZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866208-07-3 | |
| Record name | 3-(Trifluoromethylsulfonyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
